Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale synthetic methods that ensure high yield and purity. These methods include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-27-20(26)16-12(2)17(18(25)21-14-8-6-5-7-9-14)29-19(16)22-15(24)10-11-28-13(3)23/h5-9H,4,10-11H2,1-3H3,(H,21,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIXVVGFUIVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCSC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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